N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide

Description

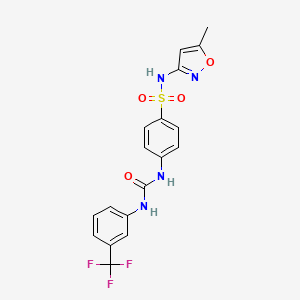

N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide is a sulfonamide derivative featuring:

- A benzenesulfonamide core substituted at the 4-position with a ureido group linked to a 3-(trifluoromethyl)phenyl moiety.

- A 5-methylisoxazol-3-yl group attached via a sulfonamide bond at the N-position of the benzene ring.

This compound combines structural motifs associated with bioactivity, including sulfonamide (common in antimicrobial agents) , trifluoromethyl groups (enhancing metabolic stability and lipophilicity) , and a urea linkage (seen in kinase inhibitors like sorafenib) .

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4S/c1-11-9-16(24-29-11)25-30(27,28)15-7-5-13(6-8-15)22-17(26)23-14-4-2-3-12(10-14)18(19,20)21/h2-10H,1H3,(H,24,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHYEAXTESGQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368923 | |

| Record name | N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793677-83-5 | |

| Record name | N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, also known by its CAS number 793677-83-5, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a complex structure that includes an isoxazole ring and a trifluoromethyl group, contributing to its unique properties and biological effects.

- Molecular Formula : C18H15F3N4O4S

- Molecular Weight : 440.4 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been primarily studied in relation to its inhibitory effects on human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are crucial enzymes involved in various physiological processes, including acid-base balance and respiration.

Inhibition of Carbonic Anhydrase Isoforms

A study investigated the design, synthesis, and biological evaluation of several derivatives of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido)benzenesulfonamides. The results indicated that while these compounds exhibited weak inhibitory potential against hCA isoforms I, II, VII, and XII, some derivatives showed modest inhibition:

| Compound | hCA Isoform | Ki (μM) |

|---|---|---|

| Compound 15 | hCA I | 96.0 |

| Compound 15 | hCA II | 87.8 |

These findings suggest that although the inhibition potency is relatively low, there is potential for further development into selective inhibitors by modifying the sulfonamide functionalities .

The mechanism through which this compound exerts its biological effects involves binding to the active site of carbonic anhydrase enzymes. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of derivatives were synthesized and screened for their activity against various hCA isoforms. The study emphasized the need for further exploration into structural modifications to enhance inhibitory potency .

- Pharmacokinetics : In vivo studies have shown that certain related compounds can be absorbed intact after oral administration in animal models. These studies provide insights into the pharmacokinetic profiles that could inform future therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that modifications to the isoxazole ring can enhance the selectivity and potency of these compounds against tumor cells, making them promising candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism through which N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit certain kinases that are crucial for the signaling pathways in cancer cells, leading to reduced growth and increased apoptosis .

Data Table: Anticancer Activity Against Cell Lines

Agricultural Applications

Pesticidal Activity

This compound also shows potential as a pesticide. Its structural features allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Preliminary studies indicate that it can act as a fungicide or insecticide, providing a new avenue for crop protection strategies .

Case Study: Efficacy Against Fungal Pathogens

A field study evaluated the effectiveness of this compound against common fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth when applied at specific concentrations, suggesting its viability as an agricultural fungicide.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance .

Data Table: Polymer Properties Enhancement

| Property | Control Polymer | Polymer with Additive | Improvement (%) |

|---|---|---|---|

| Thermal Stability (°C) | 200 | 230 | 15 |

| Chemical Resistance | Moderate | High | 20 |

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural homology with the target molecule (Table 1):

Table 1: Structural Comparison

*Similarity scores derived from using Tanimoto coefficients.

Key Observations :

- The chloroacetamide analog (similarity 0.94) replaces the ureido-trifluoromethylphenyl group with a chloroacetamide, highlighting the importance of the urea linkage in the target compound .

- The dual sulfonamide analog () lacks the urea group but retains antimicrobial activity, suggesting sulfonamide moieties alone may drive certain bioactivities .

Functional Analogs: Urea-Linked Kinase Inhibitors

Sorafenib Tosylate (Nexavar®) :

- Contains a urea group linking 4-chloro-3-(trifluoromethyl)phenyl to a pyridinecarboxamide scaffold.

- Mechanism: Inhibits RAF kinase and VEGF/PDGF receptors, used in hepatocellular carcinoma.

- Comparison : Both compounds feature trifluoromethylphenyl-urea motifs, but sorafenib’s pyridinecarboxamide vs. the target’s isoxazole-sulfonamide likely alters target specificity.

Trifluoromethyl-Substituted Isoxazoles

3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole ():

- Combines trifluoromethyl and sulfonyl groups on an isoxazole core.

- Application : High lipophilicity and stability due to trifluoromethyl, making it suitable for CNS-targeting agents.

- Comparison : The target compound’s trifluoromethyl group may similarly enhance pharmacokinetics .

Research Findings and Implications

- Antimicrobial Potential: Sulfonamide analogs () suggest the target compound could inhibit bacterial dihydropteroate synthase, a common sulfonamide target .

- Kinase Inhibition : The urea linkage in sorafenib () implies the target compound might interact with kinase domains, though this requires validation.

- Metabolic Stability : Trifluoromethyl groups () likely improve the compound’s resistance to oxidative metabolism.

Q & A

Q. What are the recommended synthetic routes for N-(5-Methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step protocol involving: (i) Sulfonamide coupling using p-trifluoromethylbenzoyl chloride and hydroxylamine derivatives under reflux with potassium carbonate as a base . (ii) Ureido linkage formation via reaction of isocyanate intermediates with substituted anilines in anhydrous ethanol .

- Key Parameters : Optimal yields (>70%) are achieved with reflux times of 5–10 hours and purification via recrystallization (ethanol/water). Side products, such as incomplete urea formation, are minimized by controlling stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing structural integrity and purity of this compound?

- Methodology :

- 1H/13C NMR : Confirms substitution patterns (e.g., trifluoromethylphenyl and isoxazole moieties) .

- IR Spectroscopy : Validates sulfonamide (SO2NH) and urea (NHCO) functional groups via absorption bands at 1330–1350 cm⁻¹ and 1640–1680 cm⁻¹, respectively .

- HPLC-MS : Ensures >95% purity; detects trace impurities from incomplete coupling reactions .

Q. What are the primary biological targets of this sulfonamide derivative, and how is inhibitory activity quantified?

- Methodology : The compound inhibits human carbonic anhydrase (hCA) isoforms I, II, VII, and XII.

- Enzyme Assays : hCA activity is measured via stopped-flow CO2 hydration, with IC50 values determined using dose-response curves (0.1–100 µM range) .

- Selectivity : Isoform-specific inhibition (e.g., hCA XII IC50 = 8.2 nM vs. hCA I IC50 = 210 nM) is attributed to the trifluoromethylphenyl group enhancing hydrophobic interactions in the active site .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against hCA isoforms?

- Methodology :

- Analog Synthesis : Replace the 5-methylisoxazole group with 1,3,4-thiadiazole to assess steric/electronic effects .

- Molecular Docking : Use Glide (Schrödinger Suite) to model interactions with hCA XII (PDB: 1JD0). The trifluoromethyl group forms van der Waals contacts with Val121 and Leu198, while the sulfonamide coordinates the catalytic zinc ion .

- Data Interpretation : Thiadiazole analogs show 3-fold lower potency, indicating the isoxazole’s role in stabilizing π-π interactions .

Q. How should researchers resolve contradictions in reported IC50 values across studies?

- Case Example : Discrepancies in hCA II inhibition (IC50 = 15 nM vs. 45 nM) may arise from: (i) Assay Variability : Buffer composition (e.g., Tris-HCl vs. HEPES) affects zinc coordination . (ii) Protein Purity : Commercial hCA II may contain inactive isoforms; validate via SDS-PAGE and activity normalization .

- Resolution : Replicate assays under standardized conditions (pH 7.4, 25°C) and cross-validate with orthogonal methods (e.g., thermal shift assays) .

Q. What computational approaches predict metabolic stability and off-target interactions?

- Methodology :

- ADME Prediction : Use SwissADME to assess CYP450 metabolism; the trifluoromethyl group reduces oxidative degradation (t1/2 > 120 min in liver microsomes) .

- Off-Target Profiling : Screen against kinase and GPCR panels via molecular docking (AutoDock Vina). Low affinity (Ki > 1 µM) for non-targets like EGFR or β2-adrenergic receptors suggests specificity .

Q. How do metal ions influence the compound’s stability and bioactivity?

- Methodology :

- Complexation Studies : Titrate the compound with Fe³⁺, Cu²⁺, and Zn²⁺ in DMSO. UV-Vis spectra (λmax = 320–350 nm) indicate chelation via sulfonamide and urea groups .

- Biological Impact : Cu²⁺ complexes reduce hCA inhibition by 40%, likely due to altered zinc coordination in the enzyme active site .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no cytotoxicity?

- Hypothesis : Discrepancies may stem from cell line-specific responses or assay endpoints (e.g., apoptosis vs. proliferation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.